8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(1H-benzimidazol-2-yl)-2-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-11-9-10-12-5-4-6-13(16(12)18-11)17-19-14-7-2-3-8-15(14)20-17/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNIBLNYTGOTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C3=NC4=CC=CC=C4N3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biological Activity
8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article examines the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a quinoline core fused with a benzimidazole moiety, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.4 | Induction of apoptosis |
| MRC-5 | 10.2 | Cell cycle arrest |
| THP-1 | 4.5 | Inhibition of proliferation |
The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's potency against these cell lines .
The mechanism by which this compound exerts its effects involves:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : Treatment with this compound results in significant cell cycle arrest at the G0/G1 phase, indicating a halt in cellular proliferation . This was evidenced by flow cytometry analysis showing increased subG0/G1 population, suggesting DNA fragmentation and subsequent cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that it inhibits the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Study on HepG2 Liver Cancer Cells : This study revealed that treatment with the compound led to significant apoptosis and cell cycle arrest. Molecular docking studies indicated strong binding affinity to key targets involved in cancer progression .
- Antimicrobial Efficacy Evaluation : A study evaluated the antibacterial properties against clinical isolates of resistant strains, demonstrating effectiveness comparable to standard antibiotics .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of benzimidazole and quinoline compounds exhibit significant antibacterial properties. For instance, a study highlighted the synthesis of 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline analogs, which demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were found to be effective against strains such as Staphylococcus aureus and Escherichia coli .
Photoluminescent Properties
The compound exhibits promising photoluminescent characteristics, making it suitable for applications in optoelectronics and sensor technology. Studies have shown that zinc complexes derived from this compound display enhanced luminescence properties when compared to their free ligand forms .
Synthesis of Zinc Complexes
Zinc complexes synthesized using this compound have been characterized through various spectroscopic methods, revealing significant shifts in absorption and emission spectra depending on the solvent environment. This tunability suggests potential applications in light-emitting devices and fluorescence-based sensors .
Coordination Chemistry
The ability of this compound to form stable complexes with metal ions has implications for developing new materials with specific catalytic or electronic properties. The formation of multi-dentate ligands allows for the stabilization of metal centers, which can enhance catalytic activity in various chemical reactions .
Synthesis and Evaluation of Antibacterial Activity
A recent study synthesized a series of this compound derivatives and evaluated their antibacterial activity against multiple bacterial strains. The results indicated that certain modifications to the structure significantly increased efficacy, with some derivatives achieving MIC values below 10 µg/mL against resistant strains .
Development of Photoluminescent Materials
Another case study focused on the synthesis of zinc complexes with this compound as a ligand. The resulting materials exhibited strong photoluminescence, making them suitable candidates for applications in OLEDs (organic light-emitting diodes) and bioimaging .
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~275–300 g/mol (varies with substituents).
- Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic stacking and hydrogen-bonding capabilities.
- Optical Properties: Exhibits fluorescence in the visible range, attributed to extended conjugation between quinoline and benzimidazole .
Comparison with Similar Compounds
The following table summarizes structural analogs of 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline, highlighting differences in substituents, synthesis routes, and functional properties:
Structural and Functional Insights
Electronic Effects :
Q & A
Q. What established synthetic protocols are available for 8-(1H-benzo[d]imidazol-2-yl)-2-methylquinoline?
The synthesis typically involves cyclocondensation of o-phenylenediamine with a substituted quinoline-carbaldehyde precursor. For example, 2-methylquinoline derivatives can be synthesized by reacting 8-hydroxyquinoline-2-carbaldehyde with o-phenylenediamine under acidic conditions (e.g., using thionyl chloride or silica gel as a catalyst) . Modifications, such as introducing the methyl group at the quinoline’s 2-position, may require protecting group strategies to avoid undesired side reactions. Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm substituent positions on the benzimidazole and quinoline moieties, particularly distinguishing between regioisomers.
- Mass spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally analogous compounds like 3-(1H-benzimidazol-2-yl)-2-chloro-8-methylquinoline .
- UV-Vis and fluorescence spectroscopy : To study electronic transitions, especially if the compound exhibits metal-binding or fluorescent properties .
Q. How can researchers perform preliminary biological activity screening?
Standard assays include:
- Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values, followed by apoptosis analysis via flow cytometry .
- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Enzyme inhibition : For example, α-glycosidase inhibition assays to evaluate metabolic activity modulation .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s electronic properties for specific applications?
Density Functional Theory (DFT) calculations using solvation models (e.g., C-PCM) predict electronic properties, such as HOMO-LUMO gaps and charge distribution, which correlate with reactivity and binding affinity. For example, modeling the methyl group’s steric effects on metal coordination can guide the design of catalysts or fluorescent probes . Molecular docking studies further elucidate interactions with biological targets (e.g., DNA topoisomerases) .
Q. What strategies address contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., replacing 2-methyl with chloro or methoxy groups) to isolate contributing factors .
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH, cell line passage number) to minimize variability.
- Meta-analysis : Cross-reference data from patents (e.g., dimaleate salt derivatives in EP Bulletins) and academic studies to identify trends .
Q. How do metal coordination properties influence its application in catalysis or sensing?
The benzimidazole-quinoline scaffold binds transition metals (e.g., Zn, Cu) via N-donor sites, forming stable complexes. For catalytic applications, evaluate redox activity using cyclic voltammetry. In sensing, fluorescence quenching/enhancement upon metal binding (e.g., Zn²⁺) can be quantified via Stern-Volmer plots .
Q. What methodologies resolve conflicting spectral data for structural analogs?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., aromatic protons).
- Isotopic labeling : Track reaction pathways during synthesis to confirm regiochemistry.
- Single-crystal X-ray diffraction : Provides definitive structural proof, as seen in crystallographic reports for 8-methylquinoline derivatives .
Q. How can derivatives be designed to enhance selectivity in enzyme inhibition?
- Bioisosteric replacement : Substitute the methyl group with bulkier alkyl chains or electron-withdrawing groups (e.g., -CF₃) to modulate steric/electronic effects .
- Hybrid pharmacophores : Conjugate with known enzyme inhibitors (e.g., thiazolidinones for antifungal activity) via click chemistry .
- Proteomics profiling : Use kinome-wide screening to identify off-target effects and refine selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
